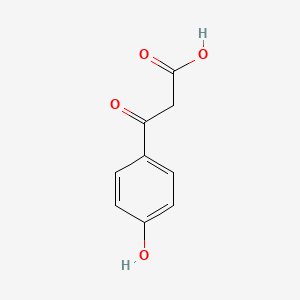

3-(4-Hydroxyphenyl)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenolic compounds like “3-(4-Hydroxyphenyl)-3-oxopropanoic acid” are organic compounds that contain a phenolic group - an aromatic ring (phenyl group) with a hydroxyl group (-OH) attached . They are widely distributed in the plant kingdom and have diverse biological activities, including antioxidant properties .

Molecular Structure Analysis

The molecular structure of phenolic compounds typically includes an aromatic ring (phenyl group) with a hydroxyl group (-OH) attached. The exact structure of “this compound” would depend on the positions and orientations of these groups .Physical and Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications

Synthetic Applications : This compound has been used in the synthesis of complex organic molecules. For instance, Ye, Zhang, and Fan (2012) described its use in the oxidative dearomatization combined with a cascade of reactions to prepare furoquinolinone and angelicin derivatives, demonstrating its utility in organic synthesis processes (Ye, Zhang, & Fan, 2012).

Antimicrobial Activity : Hassanin and Ibrahim (2012) explored its derivatives for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Material Science : Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid in the field of material science. Specifically, they explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its applicability in the development of new materials (Trejo-Machin et al., 2017).

Corrosion Inhibition : Abu-Rayyan et al. (2022) studied derivatives of this compound as corrosion inhibitors for copper in nitric acid solutions, suggesting its potential in industrial applications (Abu-Rayyan et al., 2022).

Liquid Crystalline Properties : Pillai, Sherrington, and Sneddon (1992) synthesized a liquid crystalline copolyester using a derivative of this compound, highlighting its potential in the field of liquid crystal technology (Pillai, Sherrington, & Sneddon, 1992).

Pharmaceuticals and Biotechnology : Wawrzyniak, Celewicz, and Barciszewski (2016) described its application in anti-aging skin care compositions, demonstrating its relevance in cosmetics and pharmaceuticals (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,10H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXAQVGNCWFWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2418530.png)

![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2418543.png)

![5-{[1-(2-chloropyridin-3-yl)-N-methylformamido]methyl}-2-methylfuran-3-carboxylic acid](/img/structure/B2418546.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2418549.png)

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)